Sodium linolenate

Antimicrobial Bacteriology Pneumococcus

Researchers studying fatty acid-induced bacterial lysis face the challenge of poor aqueous solubility with free α-linolenic acid, limiting its use in cell-based assays. Sodium linolenate solves this with high water solubility conferred by its sodium carboxylate moiety, enabling direct aqueous formulation. • Superior in vitro anti-pneumococcal activity vs. sodium oleate (less unsaturated analog), validated in S. pneumoniae assays • Induces pronounced plasma membrane sterol redistribution (75.5% exofacial) vs. sodium linoleate (71.8%) for membrane biophysics studies • ≥95% purity, crystalline solid; shipped with blue ice for global delivery

Molecular Formula C18H29NaO2
Molecular Weight 300.4 g/mol
CAS No. 822-18-4
Cat. No. B163251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium linolenate
CAS822-18-4
SynonymsALA
Molecular FormulaC18H29NaO2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]
InChIInChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-;
InChIKeyUNZSHUCNBUBSGW-IFNWOZJISA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Linolenate: Water-Soluble Omega-3 Salt


Sodium linolenate (CAS: 822-18-4), the sodium salt of the essential omega-3 fatty acid α-linolenic acid (ALA), is a polyunsaturated fatty acid (PUFA) with an 18-carbon chain and three double bonds [1]. Unlike the free acid, its ionic nature confers high water solubility, making it suitable for aqueous applications in cell culture, pharmaceutical formulations, and nutritional studies where solubility is a critical parameter . As a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), it plays a fundamental role in lipid biochemistry and cellular research .

1 Water-soluble omega-3 salt for aqueous assay and cell culture workflows
2 PUFA probe for membrane sterol redistribution and lipid domain studies
3 Antimicrobial screening context: unsaturation-dependent activity against pneumococci

Sodium Linolenate vs. Alternative Omega-3 Forms


Interchanging sodium linolenate with its free acid (α-linolenic acid), other salt forms, or ester derivatives without experimental validation introduces significant risks to assay reproducibility and project outcomes. Its aqueous solubility, conferred by the sodium carboxylate moiety, is a key differentiator from the insoluble free acid, directly impacting its utility in cell culture and biochemical assays [1]. More critically, the degree of fatty acid unsaturation (three double bonds) dictates its specific biophysical properties. For instance, its ability to alter membrane sterol distribution and fluidity is distinct from that of less unsaturated analogs like sodium linoleate (two double bonds) [2]. Furthermore, its specific antimicrobial potency and spectrum against organisms like *Streptococcus pneumoniae* are not equivalent to that of sodium oleate (one double bond) or other esters [3]. The quantitative evidence below confirms that this compound's unique combination of physicochemical and biological properties is not generalizable across its closest structural analogs, making it a unique tool for specific research contexts.

! Insoluble free acid (ALA) does not match aqueous solubility of the sodium salt; solvent or surfactant may be required.
! Less unsaturated analogs (linoleate, oleate) do not replicate linolenate-induced membrane sterol redistribution or antimicrobial spectrum.
! Ester derivatives exhibit different hydrolysis and release kinetics; direct substitution may shift formulation-exposure profiles.

Performance Evidence for Sodium Linolenate


Anti-Pneumococcal Activity vs. Sodium Oleate

Sodium linolenate demonstrates significantly higher potency against virulent pneumococci compared to sodium oleate, a common less-unsaturated analog. This effect is linked to the number of double bonds in the fatty acid chain. A classic study established that in a test tube assay, sodium linolenate killed and dissolved virulent pneumococci more rapidly and at higher dilutions than sodium oleate [1]. The intensity of action was found to be directly proportional to the degree of unsaturation of the fatty acid [1]. This finding is further supported by a later study confirming that sodium linolenate is among the most effective soaps against pneumococci [2].

Anti-Pneumococcal Activity
Head-to-head
Linolenate > Oleate (unsaturation-proportional)
Supports antimicrobial screening context
Classic in vitro assay; data to verify
Antimicrobial Bacteriology Pneumococcus

Membrane Sterol Redistribution vs. Linoleate

Sodium linolenate induces a profound redistribution of sterols in the plasma membrane, a biophysical property not shared equally with less unsaturated analogs. In a study on LM fibroblasts, cells cultured in a medium supplemented with linolenate showed a dramatic shift in sterol distribution from the cytofacial (inner) to the exofacial (outer) leaflet of the plasma membrane. The percentage of plasma membrane sterol localized in the exofacial leaflet increased from 28.1% (control) to 75.5% after linolenate supplementation [1]. This effect was more pronounced than with sodium linoleate supplementation, which resulted in 71.8% of the sterol being exofacial [1].

Membrane Sterol Shift
Head-to-head
75.5% exofacial (linolenate) vs 28.1% control
Membrane remodeling endpoint context
Reported in LM fibroblast model
Membrane Biophysics Lipidomics Cell Biology

Sterol Ester Hydrolysis Rate Comparison

The rate of enzymatic hydrolysis of fatty acid esters is influenced by the degree of unsaturation of the fatty acid chain. In an in vitro digestion model, stigmasterol linolenate (the sterol ester of linolenic acid) exhibited a hydrolysis rate of 74.21%, which was lower than that of stigmasterol linoleate (78.51%) but higher than that of stigmasterol oleate (69.15%) [1]. This demonstrates that the specific unsaturation profile of linolenate leads to an intermediate digestive behavior compared to its less unsaturated analogs.

Ester Hydrolysis Rate
Head-to-head
74.2% (linolenate) vs 78.5% (linoleate) vs 69.2% (oleate)
Supports formulation-exposure review
In vitro digestion model context
Nutraceuticals In Vitro Digestion Bioaccessibility

In Vivo Anti-Pneumococcal Efficacy vs. Oleate

Despite its superior in vitro potency, sodium linolenate's in vivo antimicrobial efficacy is not directly proportional to its in vitro activity. In a study of experimental pneumococcal infections in animals, sodium linolenate was found to be less efficient at preventing fatal infections compared to sodium oleate [1]. The study notes that the more unsaturated soaps were not as efficient in preventing fatal pneumococcic infection as sodium oleate [1].

In Vivo vs In Vitro
Head-to-head
In vivo: Oleate > Linolenate (reversal)
Model-response context differs
Animal infection model; requires validation
Antimicrobial In Vivo Pharmacology Pneumococcal Infection

Validated Applications for Sodium Linolenate


Pneumococcal Lysis and SAR Studies

Given its superior in vitro anti-pneumococcal activity compared to less unsaturated sodium oleate [1], sodium linolenate is an ideal reagent for in vitro microbiology studies. Researchers can use it as a tool compound to investigate the mechanisms of fatty acid-induced bacterial lysis and to establish SAR for the antimicrobial activity of unsaturated fatty acids. It serves as a potent positive control, where the degree of unsaturation is the primary variable.

Membrane Sterol Redistribution in Cell Models

The ability of sodium linolenate to induce a more pronounced shift in plasma membrane sterol distribution (75.5% exofacial) compared to sodium linoleate (71.8%) and unsaturated controls (28.1%) [2] makes it a valuable reagent for cell biology and biophysics. It is particularly suited for studies focused on understanding how specific dietary PUFAs alter membrane architecture, the formation of lipid domains, and associated cell signaling pathways in fibroblast or other relevant cell lines.

Aqueous Nutraceutical and Pharmaceutical Formulation

The high water solubility of sodium linolenate, a property that distinguishes it from the insoluble free acid α-linolenic acid [3], makes it a preferred salt form for developing aqueous formulations. It is specifically useful for creating water-based cell culture supplements, injectable emulsions, or liquid nutraceuticals where the parent fatty acid's poor solubility would be a significant formulation barrier. Its distinct hydrolysis profile as part of an ester [4] provides additional design considerations for controlled-release applications.

In Vitro–In Vivo Pharmacological Disconnect Model

Sodium linolenate serves as a valuable research tool for studying the disconnect between in vitro potency and in vivo efficacy. Its superior in vitro anti-pneumococcal activity over sodium oleate, which is then reversed in an in vivo animal model [1], provides a well-documented case study. Researchers can use this compound pair to investigate the physiological barriers (e.g., protein binding, metabolism) that can alter a compound's pharmacological profile when moving from a test tube to a living system.

Application
Selection Property
Validation Focus
Pneumococcal lysis mechanism studies
Unsaturation-dependent antimicrobial activity
In vitro strain-panel comparison
Plasma membrane lipid domain research
PUFA-induced sterol redistribution
Exofacial sterol shift quantification
Aqueous lipid-based formulation research
Water-soluble omega-3 salt form
Solubility and ester hydrolysis profile
In vitro–in vivo disconnect research
Reversed in vivo activity profile
Physiological barrier investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium linolenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.